Enhanced Calcium Channel Binding Affinity of 8-Chloro-Derived Clentiazem (TA-3090) vs. Diltiazem
The 8-chloro derivative of diltiazem, Clentiazem (TA-3090), which utilizes 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine as its core scaffold, demonstrates a significantly higher affinity for the myocardial benzothiazepine receptor compared to its parent compound, diltiazem. In a direct head-to-head radioligand binding assay using rat myocardial tissue, the equilibrium dissociation constant (Kd) for [3H]TA-3090 was 8.8 ± 2.7 nM, whereas under identical conditions, [3H]diltiazem exhibited a Kd of 38 nM [1]. This translates to an approximate 4.3-fold greater binding affinity conferred by the 8-chloro-substituted scaffold.
| Evidence Dimension | Calcium channel receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 8.8 ± 2.7 nM (for Clentiazem / [3H]TA-3090) |
| Comparator Or Baseline | 38 nM (for Diltiazem) |
| Quantified Difference | 4.3-fold higher affinity (calculated as 38 / 8.8) |
| Conditions | In vitro radioligand binding assay using rat myocardial membrane preparations. |
Why This Matters
For procurement in cardiovascular drug discovery, this 4.3-fold increase in receptor affinity is a primary driver for selecting the 8-chloro intermediate to develop more potent and potentially dose-sparing calcium channel blockers.
- [1] Zobrist, R. H., & Mecca, T. E. (1990). [3H]TA-3090, a selective benzothiazepine-type calcium channel receptor antagonist: in vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 253(2), 461–465. View Source
